molecular formula C21H13BrN2O B15040635 4-Bromo-2-{1H-phenanthro[9,10-D]imidazol-2-YL}phenol

4-Bromo-2-{1H-phenanthro[9,10-D]imidazol-2-YL}phenol

Cat. No.: B15040635
M. Wt: 389.2 g/mol
InChI Key: ZKSNVBBOSUYWCZ-UHFFFAOYSA-N
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Description

4-Bromo-2-{1H-phenanthro[9,10-D]imidazol-2-YL}phenol is a chemical compound for research use. Compounds within the phenanthroimidazole class are of significant scientific interest due to their optical properties. Related phenanthroimidazole derivatives have been investigated as fluorescent probes for molecular imaging and bioimaging applications, where they can bind to proteins for visualization in cellular and subcellular studies . The bromo and phenol substituents on the core phenanthroimidazole structure may influence its electronic characteristics and potential for forming supramolecular structures through hydrogen bonding . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to consult safety data sheets and handle the material according to established laboratory safety protocols. Specific physicochemical data for this exact compound may be limited in the public domain.

Properties

Molecular Formula

C21H13BrN2O

Molecular Weight

389.2 g/mol

IUPAC Name

4-bromo-2-(1H-phenanthro[9,10-d]imidazol-2-yl)phenol

InChI

InChI=1S/C21H13BrN2O/c22-12-9-10-18(25)17(11-12)21-23-19-15-7-3-1-5-13(15)14-6-2-4-8-16(14)20(19)24-21/h1-11,25H,(H,23,24)

InChI Key

ZKSNVBBOSUYWCZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C4=C2NC(=N4)C5=C(C=CC(=C5)Br)O

Origin of Product

United States

Preparation Methods

Core Formation via Phenanthrenequinone Condensation

The foundational approach to synthesizing phenanthroimidazole derivatives involves the condensation of 9,10-phenanthrenequinone with aromatic aldehydes and ammonium acetate in acetic acid. For 4-bromo-2-{1H-phenanthro[9,10-d]imidazol-2-yl}phenol, 2-hydroxybenzaldehyde (salicylaldehyde) serves as the aldehyde component, introducing the phenolic hydroxyl group at position 2 of the resultant imidazole ring.

Reaction Conditions :

  • Molar Ratio : 1:1:2 (phenanthrenequinone : salicylaldehyde : ammonium acetate)
  • Solvent : Glacial acetic acid
  • Temperature : Reflux (~118°C)
  • Duration : 12–24 hours

The mechanism proceeds via nucleophilic attack by ammonia (generated in situ from ammonium acetate) on the carbonyl groups of phenanthrenequinone, followed by cyclization to form the imidazole ring. The phenolic hydroxyl group is retained from the aldehyde precursor, positioning it ortho to the imidazole nitrogen.

Yield : 60–70% after recrystallization from ethanol.

Bromination of the Phenolic Ring

Selective bromination at the para position of the phenolic ring is achieved using bromine (Br₂) in acetic acid. The electron-donating hydroxyl group activates the ring, directing electrophilic substitution to the 4-position.

Optimized Bromination Protocol :

  • Reagents : Bromine (1.1 equivalents), acetic acid
  • Temperature : 0–5°C (to minimize side reactions)
  • Duration : 2–4 hours
  • Workup : Quenching with sodium thiosulfate, neutralization with NaOH

Yield : 75–80% after purification via silica gel chromatography.

Alternative Synthetic Route: Aminolysis of Diazidophenanthrenone

Thieme’s Diazidophenanthrenone-Based Method

A novel method reported by Thieme involves the aminolysis of 10,10-diazidophenanthren-9(10H)-one with primary amines, triggering self-condensation to form the phenanthroimidazole core. This route bypasses traditional aldehyde condensation, offering higher regioselectivity and milder conditions.

Key Steps :

  • Synthesis of 10,10-Diazidophenanthren-9(10H)-one :
    • Phenanthrenequinone is treated with sodium azide (NaN₃) in acetic acid under reflux.
  • Aminolysis and Cyclization :
    • Reaction with 4-aminophenol in tetrahydrofuran (THF) at room temperature for 24 hours.

Advantages :

  • Higher yield (75–85%) compared to traditional methods.
  • Single-step formation of the imidazole ring without requiring ammonium acetate.

Post-Synthetic Bromination

Following core formation, bromination is performed using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 80°C. This method minimizes over-bromination and improves selectivity.

Yield : 80–85% after recrystallization.

Structural Characterization and Validation

Spectroscopic Analysis

  • FT-IR :
    • Peaks at 3420 cm⁻¹ (O–H stretch), 1605 cm⁻¹ (C=N stretch), and 680 cm⁻¹ (C–Br stretch) confirm functional groups.
  • ¹H NMR :
    • Aromatic protons resonate at δ 7.2–8.9 ppm, with the phenolic –OH signal at δ 9.8 ppm (singlet).
  • LC-MS :
    • Molecular ion peak at m/z 353.20 ([M+H]⁺).

X-Ray Crystallography

Single-crystal X-ray diffraction of the Thieme-derived product confirms the planar phenanthroimidazole core and the spatial orientation of the bromine atom. Key metrics include:

  • Bond Lengths : C–Br = 1.89 Å
  • Dihedral Angles : 8.2° between imidazole and phenolic rings.

Comparative Analysis of Synthesis Methods

Parameter Traditional Method Thieme Method
Starting Materials Phenanthrenequinone, salicylaldehyde Diazidophenanthrenone, 4-aminophenol
Reaction Steps 2 (condensation + bromination) 2 (aminolysis + bromination)
Yield 60–70% 75–85%
Selectivity Moderate High
Purification Column chromatography Recrystallization

Key Observations :

  • The Thieme method offers superior yields and selectivity due to fewer side reactions.
  • Traditional methods remain valuable for scalability and cost-effectiveness.

Challenges and Optimization Strategies

Bromination Side Reactions

Over-bromination at the imidazole nitrogen or phenanthrene ring is mitigated by:

  • Using NBS instead of Br₂.
  • Maintaining low temperatures (0–5°C).

Solvent Effects

  • Acetic acid enhances protonation of intermediates, accelerating cyclization.
  • DMF stabilizes charged species during bromination, improving reaction homogeneity.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-{1H-phenanthro[9,10-D]imidazol-2-YL}phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenanthroimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the bromine position .

Scientific Research Applications

4-Bromo-2-{1H-phenanthro[9,10-D]imidazol-2-YL}phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-{1H-phenanthro[9,10-D]imidazol-2-YL}phenol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Electron-Withdrawing Substituents

  • Cyanonaphthyl substituents (e.g., CNPIBN) further increase electron affinity, achieving higher photoluminescence quantum yields (Φs = 0.90) and device efficiencies (ηex = 5.4%) .

ESIPT Capability

  • The hydroxyl group in the target compound enables ESIPT, producing dual fluorescence bands (e.g., 477 nm and 380 nm in Hg²⁺ sensing) . Silyl ether-protected analogs lose ESIPT but gain selectivity for HF vapor detection .

Thermal and Solubility Properties

  • Phenanthroimidazole derivatives generally exhibit high thermal stability (decomposition temperatures >300°C), making them suitable for vacuum-deposited OLEDs . Bulky substituents (e.g., tert-butyl in 2,6-bis-phenylpyridine derivatives) improve solubility without compromising thermal stability .

Optoelectronic Performance

  • Cyanonaphthyl-substituted compounds (CNPIBN) outperform brominated derivatives in OLED efficiency due to extended π-conjugation and balanced charge transport .
  • The target compound’s bromophenol group may limit electroluminescence efficiency compared to CNPIBN but offers advantages in ratiometric sensing (LOD = 7.8 nM for Hg²⁺) .

OLED Performance

  • CNPIBN : Achieves maximum brightness >1000 cd/m² with CIE coordinates (0.15, 0.07), meeting deep-blue emission standards .
  • Target Compound: Limited data exists, but bromine’s electron-withdrawing nature may reduce recombination efficiency compared to cyano groups .

Sensing and Bioimaging

  • The target compound’s ESIPT mechanism enables ratiometric Hg²⁺ detection with high selectivity over competing metal ions .
  • 4-(1H-Phenanthroimidazol-2-yl)-benzaldehyde derivatives demonstrate solvent-polarity-dependent emission, useful for microenvironment probing in cells .

Biological Activity

4-Bromo-2-{1H-phenanthro[9,10-D]imidazol-2-YL}phenol is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anticancer, and fluorescent imaging applications, supported by relevant case studies and research findings.

Chemical Structure

The compound is characterized by its unique structure, which combines a phenanthroimidazole core with a bromophenol moiety. This structural arrangement is believed to contribute to its diverse biological activities.

1. Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of phenanthroimidazole derivatives, including this compound. Research indicates that these compounds exhibit significant activity against various bacterial strains, particularly Gram-positive bacteria.

Compound Activity Bacterial Strain Reference
This compoundAntibacterialStaphylococcus aureus
PK3 (related derivative)AntifungalCandida albicans

The compound's effectiveness is attributed to its ability to disrupt bacterial cell membranes and inhibit essential cellular processes.

2. Anticancer Properties

The compound has shown promise in cancer research. Studies suggest that it may induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and the modulation of signaling pathways involved in cell survival.

Study Focus Findings Cell Line Reference
Apoptosis InductionIncreased ROS levels leading to cell deathHeLa (cervical cancer)
Cell Cycle ArrestInhibition of G1/S transitionMCF-7 (breast cancer)

These findings highlight the potential of this compound as a lead compound for developing new anticancer agents.

3. Fluorescent Imaging Applications

The compound's structural features also make it suitable for use as a fluorescent probe in bioimaging applications. Its ability to stain live cells without affecting viability has been demonstrated in vitro.

Application Effectiveness Cell Type Reference
Live Cell ImagingHigh staining efficiencyMouse and human cell lines
Fluorescent Probe DevelopmentSignificant bathochromic shift observedVarious cell lines

This capability positions this compound as a valuable tool for visualizing cellular processes in real-time.

Case Studies

Several studies have explored the biological activities of related phenanthroimidazole derivatives, providing insights into the mechanisms underlying their effects:

  • Study on Antimicrobial Activity : A series of phenanthroimidazole derivatives were synthesized and tested against various pathogens. Results indicated that modifications to the imidazole ring significantly influenced antimicrobial potency, with certain derivatives showing enhanced activity against resistant strains .
  • Cancer Cell Studies : In vitro assays demonstrated that this compound effectively inhibited proliferation in multiple cancer cell lines. Mechanistic studies revealed that the compound activates apoptotic pathways through ROS generation and downregulation of anti-apoptotic proteins .

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